2-Chloro-4-cyano-6-methoxyphenyl acetate
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Overview
Description
2-Chloro-4-cyano-6-methoxyphenyl acetate is an organic compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state, a predicted melting point of 101.12°C, and a boiling point of approximately 297.2°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyano-6-methoxyphenyl acetate typically involves the esterification of 2-Chloro-4-cyano-6-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyano-6-methoxyphenyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl acetates.
Hydrolysis: Formation of 2-Chloro-4-cyano-6-methoxyphenol and acetic acid.
Oxidation: Formation of 2-Chloro-4-cyano-6-hydroxyphenyl acetate.
Scientific Research Applications
2-Chloro-4-cyano-6-methoxyphenyl acetate is used in various scientific research applications, including:
Proteomics research: As a reagent for labeling and detecting proteins.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material science: In the development of novel materials with specific properties.
Analytical chemistry: As a standard for calibration and validation of analytical methods.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyano-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The pathways involved in these reactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-cyano-6-methoxyphenyl acetate: Similar structure with a bromine atom instead of chlorine.
2-Chloro-4-cyano-6-hydroxyphenyl acetate: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Chloro-4-cyano-6-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the cyano group enhances its electrophilicity, while the methoxy group provides steric hindrance and electronic effects that influence its chemical behavior.
Properties
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKRSOMNQYVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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